molecular formula C10H12BrNO2 B13059046 1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-one

1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-one

Cat. No.: B13059046
M. Wt: 258.11 g/mol
InChI Key: DROLEDDZFMHRSL-UHFFFAOYSA-N
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Description

1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-one is an organic compound characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine source for the amino group introduction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-2-propanone: Similar structure but lacks the amino and bromine groups.

    1-(4-Hydroxy-3-methoxyphenyl)-2-propanone: Contains a hydroxyl group instead of an amino group.

Uniqueness: 1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-one is unique due to the presence of both an amino group and a bromine atom on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

1-amino-1-(3-bromo-5-methoxyphenyl)propan-2-one

InChI

InChI=1S/C10H12BrNO2/c1-6(13)10(12)7-3-8(11)5-9(4-7)14-2/h3-5,10H,12H2,1-2H3

InChI Key

DROLEDDZFMHRSL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)Br)OC)N

Origin of Product

United States

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